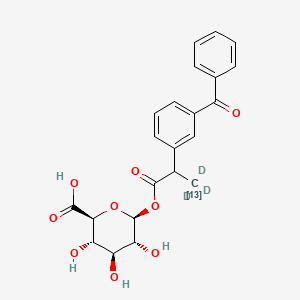
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide(Mixture of diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide (Mixture of diastereomers) is a stable isotope-labeled compound. It is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is used in pharmaceutical toxicology and research to study the metabolism and pharmacokinetics of ketoprofen .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves the incorporation of stable isotopes, such as carbon-13 and deuterium, into the ketoprofen molecule. The synthetic route typically includes the esterification of ketoprofen with glucuronic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the formation of the desired diastereomers .
Industrial Production Methods
Industrial production of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to obtain high-purity compounds. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and degradation products of ketoprofen.
Biology: It helps in understanding the biological effects and interactions of ketoprofen at the cellular level.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: It is used in the development and testing of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves its metabolism into active and inactive metabolites. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The compound inhibits these enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
相似化合物的比较
Similar Compounds
Ketoprofen Acyl-b-D-glucuronide: Similar in structure but without the stable isotope labeling.
Ibuprofen Acyl-b-D-glucuronide: Another NSAID metabolite with similar pharmacokinetic properties.
Naproxen Acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID with similar applications.
Uniqueness
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and dynamics of ketoprofen, making it a crucial tool in pharmaceutical research .
属性
分子式 |
C22H22O9 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1/i1+1D3 |
InChI 键 |
PBTXSZZKPHBHMA-FEXXFAMHSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


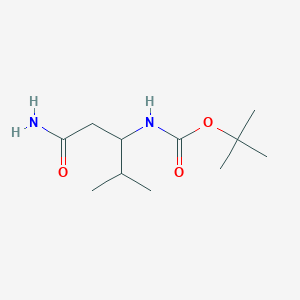
![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
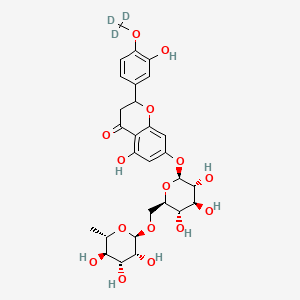
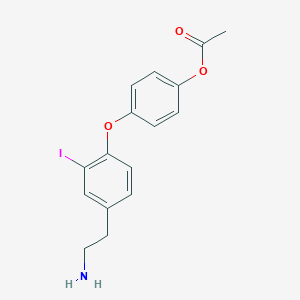
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
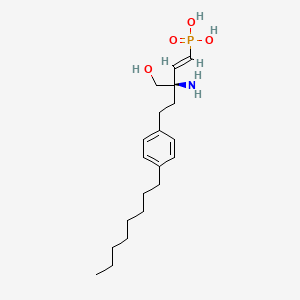
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)
![(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)
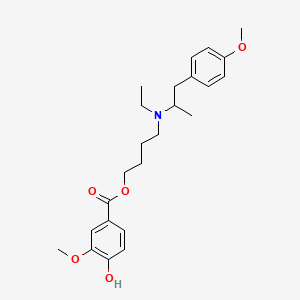
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
